molecular formula C15H18F3NO4 B1272022 (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 922178-94-7

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B1272022
CAS No.: 922178-94-7
M. Wt: 333.3 g/mol
InChI Key: TUAXCHGULMWHIO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl group

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAXCHGULMWHIO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376140
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922178-94-7
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS8PFB2P52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Asymmetric Synthesis

Enzymatic methods offer high enantioselectivity under mild conditions. A modified enzymatic cascade using the PluriZyme TR2E2 variant has been adapted to produce the (S)-enantiomer by reversing the transamination step. The process involves:

  • Hydrolysis : Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is hydrolyzed to β-keto acid using lipase at pH 7.0–7.5.
  • Transamination : The β-keto acid undergoes transamination with (S)-selective ω-transaminase (TA-201) in the presence of L-alanine as an amine donor, yielding the (S)-enantiomer with >99% enantiomeric excess (e.e.).
Parameter Value/Detail
Temperature 60–65°C
pH 8.0–9.5 (adjusted for S-config)
Catalyst Loading 15–20 mg enzyme/g substrate
e.e. >99%

This method avoids harsh reagents but requires optimization of pH and co-solvents (e.g., 10% DMSO) to enhance enzyme stability.

Chemical Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral ligands provides a scalable route. The synthesis begins with:

  • Itaconic Acid Derivative Preparation : 2,4,5-Trifluorophenylacetic acid is condensed with itaconic anhydride to form the α,β-unsaturated ester.
  • Hydrogenation : The unsaturated ester undergoes hydrogenation with a Ru-(S)-BINAP catalyst , achieving 98% e.e. for the (S)-configuration.
  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Step Conditions Yield e.e.
Hydrogenation 50 bar H₂, 40°C, 12 h 92% 98%
Boc Protection THF, 0°C, 2 h 95% N/A

This method is favored industrially due to high yields and compatibility with continuous flow systems.

Hoffmann Rearrangement with Stereochemical Inversion

The Hoffmann rearrangement enables installation of the β-amino group with inversion of configuration:

  • Amide Formation : (R)-3-Carbamoyl-4-(2,4,5-trifluorophenyl)butanoic acid is treated with bromine and 1,8-diazabicycloundec-7-ene (DBU) in tert-butanol.
  • Rearrangement : The intermediate is rearranged to yield the (S)-amine after Boc protection.
Reagent Role Outcome
Bromine/DBU Hofmann rearrangement initiator 85% yield, 97% e.e.
Boc₂O Amine protection 90% yield

This method is limited by the need for precise control over reaction stoichiometry to prevent racemization.

Chiral Resolution of Racemic Mixtures

Chiral resolution is employed when asymmetric synthesis is impractical:

  • Racemic Synthesis : Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is synthesized via Stobbe condensation.
  • Diastereomeric Salt Formation : The racemic amine is reacted with (R)-mandelic acid to form diastereomeric salts, which are separated by fractional crystallization.
  • Boc Protection : The resolved (S)-amine is Boc-protected.
Parameter Value/Detail
Resolving Agent (R)-Mandelic acid
Crystallization Solvent Ethanol/water (7:3)
Overall Yield 40–45%
e.e. ≥99%

This method is cost-effective but less efficient due to yield losses during resolution.

Comparative Analysis of Methods

The table below summarizes key metrics for each method:

Method Yield (%) e.e. (%) Scalability Cost
Enzymatic 70–75 >99 Moderate High
Asymmetric Hydrogenation 85–90 98 High Medium
Hoffmann Rearrangement 80–85 97 Low High
Chiral Resolution 40–45 ≥99 High Low

Industrial Optimization Strategies

  • Continuous Flow Systems : Asymmetric hydrogenation benefits from continuous processing, reducing catalyst loading by 30%.
  • Enzyme Immobilization : Immobilizing ω-transaminase on chitosan beads improves reusability (10 cycles with <5% activity loss).
  • Solvent Recycling : tert-Butanol from Hoffmann rearrangement is recovered via distillation (95% efficiency).

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its target, while the Boc group can protect the amino group during synthesis and be removed to reveal the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via multi-step procedures, including Boc protection of the amine, fluorophenyl group introduction, and chiral resolution. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can reduce reaction times by 40% compared to conventional heating, while sonochemistry improves mixing efficiency in heterogeneous systems . Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution .
  • Optimization : Monitor intermediates via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to ensure stereochemical integrity. Yields >75% are achievable with Pd-catalyzed cross-coupling for fluorophenyl incorporation .

Q. How is the compound characterized to confirm its structural and stereochemical identity?

  • Analytical Techniques :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR (DMSO-d6) confirm the Boc group (δ\delta ~1.4 ppm for tert-butyl), trifluorophenyl protons (δ\delta 7.2–7.8 ppm), and carboxylate resonance .
  • Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]+ calc. 333.30) validates molecular weight .
  • X-ray Crystallography : Resolves absolute (S)-configuration via heavy-atom derivatives .

Q. What is the compound’s role in developing dipeptidyl peptidase-4 (DPP-4) inhibitors?

  • Mechanistic Insight : The trifluorophenyl group enhances binding to DPP-4’s hydrophobic S2 pocket, while the Boc-protected amine mimics the transition state of peptide cleavage. In vitro assays (IC50 < 50 nM) show competitive inhibition, validated via kinetic studies (Lineweaver-Burk plots) .

Advanced Research Questions

Q. How does the (S)-enantiomer’s bioactivity compare to the (R)-enantiomer in DPP-4 inhibition?

  • Data Contradiction Analysis :

  • The (S)-enantiomer exhibits 10-fold higher potency (IC50 = 12 nM vs. 120 nM for (R)) due to optimal spatial alignment with DPP-4’s catalytic triad. However, conflicting reports suggest (R)-forms may have longer metabolic half-lives in vivo (t1/2 = 8 hr vs. 5 hr for (S)), necessitating species-specific pharmacokinetic studies .
  • Resolution: Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and validate activity via SPR binding assays .

Q. What is the impact of fluorination patterns (2,4,5-trifluoro vs. 3,5-difluoro) on biological activity?

  • Structure-Activity Relationship (SAR) :

  • 2,4,5-Trifluorophenyl enhances lipophilicity (logP = 2.8) and π-π stacking with DPP-4’s Phe357 residue, improving inhibition. In contrast, 3,5-difluoro analogs show reduced potency (IC50 > 100 nM) due to suboptimal halogen bonding .
  • Fluorine substitution at position 2 increases metabolic stability by blocking CYP3A4-mediated oxidation .

Q. How can computational modeling predict the compound’s interaction with off-target proteins?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to DPP-4 (PDB: 1N1M) and related proteases (e.g., DPP-8/9) to assess selectivity. Grid box dimensions (20 ų) centered on the catalytic Ser630 residue.
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. What are the stability challenges for the compound under physiological or storage conditions?

  • Degradation Pathways :

  • Boc deprotection occurs at pH < 2 (e.g., gastric fluid), forming reactive amines. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored desiccated at -20°C .
  • Mitigation : Formulate as lyophilized powders or use enteric coatings for oral delivery .

Q. How does solid-phase synthesis compare to solution-phase for generating peptide conjugates?

  • Comparative Analysis :

  • Solid-Phase : Enables rapid iterative coupling (Fmoc-strategy) with resin-bound intermediates. Typical yields: 85–90%, but requires cleavage (TFA/water) that may degrade acid-sensitive groups .
  • Solution-Phase : Better for large-scale production (batch sizes >1 kg) but requires tedious purification (flash chromatography, 20% EtOAc/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.